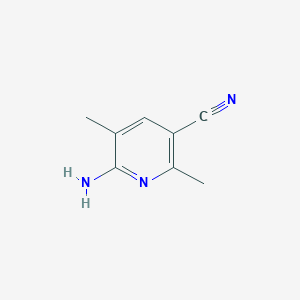
L-Proline, 5-ethenyl-, methyl ester, (5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Proline, 5-ethenyl-, methyl ester, (5R)- is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 5-ethenyl-, methyl ester, (5R)- typically involves the esterification of L-Proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
L-Proline, 5-ethenyl-, methyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
L-Proline, 5-ethenyl-, methyl ester, (5R)- has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a catalyst in various organic reactions.
Biology: It can be used in the study of protein synthesis and enzyme mechanisms.
作用機序
The mechanism of action of L-Proline, 5-ethenyl-, methyl ester, (5R)- involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In catalytic reactions, it can stabilize transition states and lower activation energies, enhancing reaction rates .
類似化合物との比較
Similar Compounds
L-Proline methyl ester: Similar structure but lacks the ethenyl group.
DL-Proline, 5-oxo-, methyl ester: Contains an oxo group instead of an ethenyl group.
特性
CAS番号 |
210345-07-6 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
methyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7-/m0/s1 |
InChIキー |
JWXSBIOUYKUTEH-BQBZGAKWSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)C=C |
正規SMILES |
COC(=O)C1CCC(N1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Iodo-2-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13817077.png)
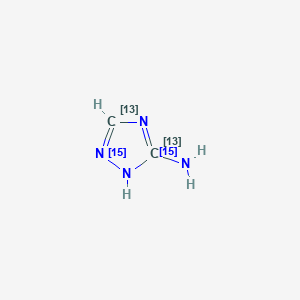
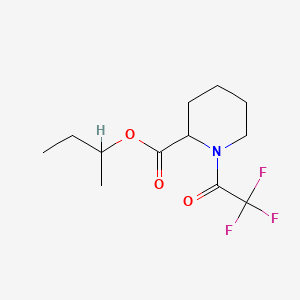



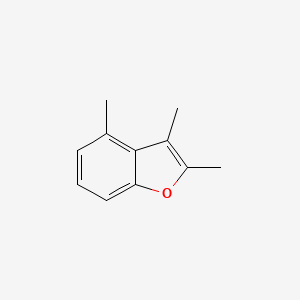
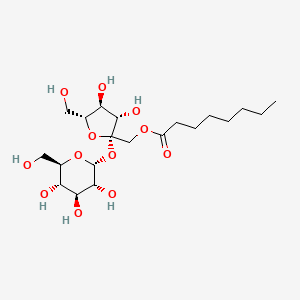
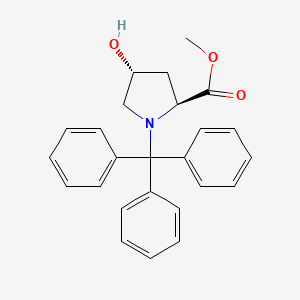
![[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13817141.png)
